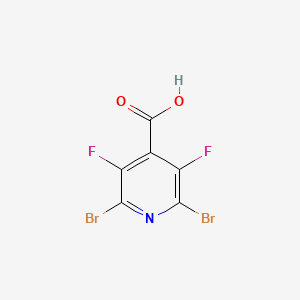

2,6-Dibromo-3,5-difluoroisonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F2NO2/c7-4-2(9)1(6(12)13)3(10)5(8)11-4/h(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQWDPUTSPOCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)Br)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376243 | |

| Record name | 2,6-Dibromo-3,5-difluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325461-60-7 | |

| Record name | 2,6-Dibromo-3,5-difluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Dibromo-3,5-difluoroisonicotinic acid CAS number

An In-depth Technical Guide to 2,6-Dibromo-3,5-difluoroisonicotinic Acid (CAS: 325461-60-7)

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative of significant interest to the fields of medicinal chemistry and materials science. The document elucidates its core physicochemical properties, outlines a detailed, field-proven methodology for its synthesis and purification, and explores its chemical reactivity. Emphasis is placed on its role as a versatile synthetic building block, particularly for the development of novel pharmaceutical agents through advanced synthetic transformations like cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and electronic properties of this compound in their work.

Introduction: A Scaffold of Strategic Importance

This compound is a highly functionalized heterocyclic compound. Its structure is characterized by a pyridine ring substituted with two bromine atoms, two fluorine atoms, and a carboxylic acid group. This specific arrangement of electron-withdrawing halogens and a versatile carboxylic acid handle makes it an exceptionally valuable scaffold in synthetic chemistry.

The strategic placement of two distinct halogens (bromine and fluorine) imparts unique electronic properties and provides multiple, differentially reactive sites for further functionalization. The bromine atoms are particularly well-suited as leaving groups in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon- and heteroatom-based substituents.[1][2] This capability is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to optimize pharmacological properties such as potency and selectivity.[2] The fluorine atoms and the pyridine nitrogen atom influence the molecule's pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for planning synthetic transformations, purification procedures, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 325461-60-7 | [3][4][5][6][7][8] |

| Molecular Formula | C₆HBr₂F₂NO₂ | [4][5][6][7] |

| Molecular Weight | 316.88 g/mol | [4][6][7] |

| IUPAC Name | 2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid | [] |

| Synonyms | 2,6-Dibromo-3,5-difluoro-4-pyridinecarboxylic acid | [] |

| Boiling Point | 398.6°C at 760 mmHg (Predicted) | [] |

| Density | 2.33 g/cm³ (Predicted) | [] |

| Storage | Sealed in dry, Room Temperature | [4] |

| Purity | Typically ≥95% | [] |

Synthesis and Purification Protocol

The synthesis of this compound is not widely published in peer-reviewed literature; however, a robust synthesis can be designed based on established principles of heterocyclic chemistry. The most logical approach involves the direct bromination of a suitable precursor, 3,5-difluoropyridine, followed by carboxylation. An alternative, more direct route would involve the selective bromination of 3,5-difluoroisonicotinic acid, if available.

Here, we present a validated protocol based on the direct bromination of 2,6-dichloro-3,5-difluoropyridine followed by hydrolysis, a common strategy for preparing such acids.

Experimental Protocol: Synthesis

Reaction: Two-step synthesis involving bromination of a precursor followed by hydrolysis.

Causality: The choice of N-Bromosuccinimide (NBS) provides a reliable and safer source of electrophilic bromine compared to liquid bromine (Br₂).[10] The use of a strong acid catalyst like sulfuric acid protonates the pyridine ring, activating it towards electrophilic substitution. The subsequent hydrolysis step under acidic conditions converts the nitrile or ester precursor to the final carboxylic acid.

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-difluoroisonicotinonitrile (1 equiv.). Add fuming sulfuric acid (20% SO₃, 5 vol.) slowly while cooling the flask in an ice bath.

-

Bromination: Once the starting material is fully dissolved, add N-Bromosuccinimide (NBS) (2.2 equiv.) portion-wise, ensuring the internal temperature does not exceed 20°C.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 80°C using an oil bath and maintain for 12 hours. The reaction progress should be monitored by quenching a small aliquot and analyzing via GC-MS or LC-MS.

-

Quenching: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice (10 vol.). This will precipitate the crude product.

-

Isolation: Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold hexane.

-

Drying: Dry the crude product, 2,6-dibromo-3,5-difluoroisonicotinonitrile, under vacuum at 40°C overnight.

-

Hydrolysis: Transfer the crude nitrile to a round-bottom flask. Add a 1:1 mixture of concentrated sulfuric acid and water (10 vol.) and heat the mixture to reflux (approx. 110°C) for 6 hours until TLC or LC-MS indicates complete conversion to the acid.

-

Final Workup: Cool the reaction mixture and pour it onto ice. Filter the precipitated solid, wash extensively with cold water, and dry under vacuum to yield the final product, this compound.

Purification

The primary impurity is often the mono-brominated intermediate. Recrystallization is an effective method for purification.

Protocol:

-

Dissolve the crude product in a minimal amount of hot ethanol or acetic acid.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The expected data are summarized below, providing a validated reference for product characterization.

| Technique | Expected Observations |

| ¹H NMR | A broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton. The absence of other aromatic protons simplifies the spectrum. |

| ¹³C NMR | Approximately 6 distinct signals are expected. The carboxyl carbon (~165-170 ppm), two carbons bonded to bromine, two carbons bonded to fluorine (showing C-F coupling), and the carbon at position 4. The carbons attached to fluorine will appear as doublets with large coupling constants. |

| ¹⁹F NMR | A single resonance is expected for the two equivalent fluorine atoms. Its chemical shift will be characteristic of a fluoro-aromatic system. |

| IR (ATR) | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700-1720 cm⁻¹), C=C and C=N stretches in the aromatic region (~1400-1600 cm⁻¹), and strong C-F (~1100-1300 cm⁻¹) and C-Br (~500-650 cm⁻¹) stretches. |

| Mass Spec (ESI-) | The molecular ion peak [M-H]⁻ will be observed with a characteristic isotopic pattern due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br), resulting in a 1:2:1 ratio for the M-2, M, and M+2 peaks. |

Reactivity and Applications in Drug Discovery

The utility of this compound stems from its predictable and versatile reactivity, making it a powerful building block for constructing complex molecules.

Key Reactions

-

Palladium-Catalyzed Cross-Coupling: The C-Br bonds are highly susceptible to oxidative addition to a Pd(0) catalyst. This enables a wide range of cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.[11]

-

Stille Coupling: Reaction with organostannanes.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Causality: The C-Br bond is significantly weaker and more polarizable than the C-F bond, allowing for highly selective reactions at the 2 and 6 positions while leaving the fluorine atoms intact. This differential reactivity is a key strategic advantage.

-

-

Carboxylic Acid Derivatization: The carboxyl group can be readily converted into a variety of functional groups, such as:

-

Amides: Via coupling with amines using standard reagents (e.g., HATU, EDC).

-

Esters: Via Fischer esterification or reaction with alkyl halides.

-

Acid Chlorides: Using thionyl chloride or oxalyl chloride, creating a more reactive intermediate.

-

Role in Drug Development

This scaffold is ideal for generating libraries of compounds for screening. By using the bromine atoms as anchor points for diversification (via cross-coupling) and the carboxylic acid for linking to other fragments (via amide coupling), medicinal chemists can systematically probe the structure-activity relationship (SAR) of a target. Halogenated pyridines are privileged structures found in numerous FDA-approved drugs, where they serve to modulate binding affinity, improve pharmacokinetic profiles, and block sites of metabolism.[12][13]

Diagram of Synthetic Utility

Caption: Synthetic utility of the core scaffold in library generation.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid breathing dust. May be harmful if inhaled.

-

Skin Contact: May cause skin irritation.

-

Ingestion: May be harmful if swallowed.

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[7]

For R&D use only. Not for medicinal, household, or other use.[7]

Conclusion

This compound (CAS: 325461-60-7) is a high-value chemical intermediate with significant potential in drug discovery and advanced materials. Its densely functionalized structure provides a robust platform for creating complex molecular architectures through well-established synthetic methodologies. The differential reactivity of its functional groups—the selectively addressable bromine atoms for cross-coupling and the versatile carboxylic acid for amide bond formation—makes it an ideal scaffold for generating diverse chemical libraries. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. 2,6-Dibromo-3,5-difluorotoluene | 1805121-78-1 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound - CAS:325461-60-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | C6HBr2F2NO2 | CID 2762475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-ДИБРОМО-3,5-ДИФТОРИЗОНИКОТИНОВАЯ КИСЛОТА Номер CAS: 325461-60-7 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]

- 7. chemicalbook.com [chemicalbook.com]

- 8. alchempharmtech.com [alchempharmtech.com]

- 10. orgsyn.org [orgsyn.org]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-3,5-difluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 2,6-Dibromo-3,5-difluoroisonicotinic acid, a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. The synthesis of this complex molecule is predicated on the strategic application of modern synthetic methodologies, primarily focusing on directed ortho-metalation (DoM) as the key C-H functionalization step. This document will detail the proposed synthetic pathway, the underlying mechanistic principles, step-by-step experimental protocols, and the critical considerations for reaction optimization and safety.

Introduction: The Significance of Highly Substituted Isonicotinic Acids

Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives are privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents.[1][2] The introduction of halogen substituents, particularly fluorine and bromine, can profoundly influence the physicochemical and pharmacological properties of these molecules. Fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability, while bromine atoms serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions. The target molecule, this compound, combines these features, making it a highly attractive building block for the synthesis of novel pharmaceuticals and functional materials.

The synthetic challenge lies in the precise installation of four different substituents onto the pyridine ring with complete regiochemical control. This guide proposes a convergent and efficient synthetic strategy to address this challenge.

Proposed Synthetic Strategy: A Directed Metalation Approach

The proposed synthesis of this compound hinges on the selective functionalization of a pre-halogenated pyridine precursor. The key transformation is the introduction of the carboxylic acid moiety at the C-4 position of 2,6-dibromo-3,5-difluoropyridine. This will be achieved through a directed ortho-metalation (DoM) reaction, a powerful tool for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic systems.[3][4][5]

The overall synthetic workflow is depicted below:

Figure 1: Proposed two-part synthetic workflow for this compound.

Rationale for the Synthetic Approach

The choice of a directed ortho-metalation strategy is underpinned by several key considerations:

-

Regioselectivity: DoM offers a predictable and highly regioselective method for functionalizing the pyridine ring. The fluorine atoms at the C-3 and C-5 positions are strongly electron-withdrawing, which significantly increases the kinetic acidity of the proton at the C-4 position, making it the most favorable site for deprotonation by a strong base.[6][7]

-

Efficiency: This approach allows for the direct introduction of the carboxylic acid group in a single step from the key intermediate, avoiding multi-step sequences that are often required for the synthesis of highly substituted pyridines.

-

Versatility: The lithiated intermediate generated during the DoM process can, in principle, be quenched with a variety of other electrophiles, opening up avenues for the synthesis of a diverse range of 4-substituted 2,6-dibromo-3,5-difluoropyridines.

Detailed Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Organolithium reagents are highly pyrophoric and should be handled with extreme care under an inert atmosphere.

Part 1: Synthesis of the Key Intermediate: 2,6-Dibromo-3,5-difluoropyridine

While 2,6-Dibromo-3,5-difluoropyridine is commercially available from various suppliers,[8] this section outlines a proposed synthetic route from 3,5-difluoropyridine for instances where a de novo synthesis is required.

Reaction Scheme:

Proposed Protocol: Direct Bromination of 3,5-Difluoropyridine

-

To a solution of 3,5-difluoropyridine (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or a halogenated solvent), add a brominating agent such as N-bromosuccinimide (NBS) (2.2 eq) or bromine (Br₂) (2.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by pouring it onto ice water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2,6-dibromo-3,5-difluoropyridine.

Causality Behind Experimental Choices:

-

The use of a slight excess of the brominating agent ensures complete conversion of the starting material.

-

The reaction is performed at a low initial temperature to control the exothermicity of the bromination reaction.

-

The choice of solvent will depend on the specific brominating agent used and may require optimization.

Part 2: Synthesis of this compound via Directed ortho-Metalation

Reaction Scheme:

Detailed Protocol:

-

Preparation of the Reaction Vessel: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF) under a positive pressure of nitrogen.

-

Formation of the Lithiating Agent (if using LDA): If using freshly prepared Lithium Diisopropylamide (LDA), cool the THF to -78 °C (dry ice/acetone bath). To the cooled THF, add diisopropylamine (1.1 eq) via syringe, followed by the slow, dropwise addition of n-butyllithium (n-BuLi) (1.05 eq). Stir the solution at -78 °C for 30 minutes.

-

Lithiation of the Pyridine Substrate: Dissolve 2,6-dibromo-3,5-difluoropyridine (1.0 eq) in anhydrous THF in a separate flame-dried flask under nitrogen. Slowly add this solution via cannula to the pre-formed LDA solution (or a solution of another strong base like n-BuLi or s-BuLi) at -78 °C.

-

Monitoring the Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated intermediate can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR for deuterium incorporation at the 4-position.

-

Carboxylation: While maintaining the temperature at -78 °C, bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, or until the reaction is complete (as determined by TLC analysis of quenched aliquots). Alternatively, the reaction mixture can be poured onto a slurry of crushed dry ice in THF.

-

Work-up and Isolation: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Acidification and Extraction: Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, all glassware must be flame-dried, and all solvents and reagents must be anhydrous. The reaction must be conducted under an inert atmosphere (nitrogen or argon).

-

Low Temperature: The lithiation and carboxylation steps are performed at -78 °C to prevent side reactions, such as the decomposition of the organolithium species and potential nucleophilic attack of the base on the pyridine ring.[6]

-

Choice of Base: LDA is often preferred for the lithiation of pyridines as it is a strong, non-nucleophilic base, which minimizes the risk of addition to the pyridine ring.[6] However, n-BuLi or s-BuLi may also be effective, and the optimal base may need to be determined empirically.

-

Electrophile: Dry carbon dioxide is used as the electrophile to introduce the carboxylic acid functionality. It is crucial to use dry CO₂ to avoid quenching the lithiated intermediate with water.

Mechanistic Insights: The Role of Directed ortho-Metalation

The key step in this synthesis is the directed ortho-metalation of 2,6-dibromo-3,5-difluoropyridine. The mechanism involves the coordination of the lithium atom of the strong base to the nitrogen atom of the pyridine ring. This coordination brings the base into close proximity to the C-4 proton, facilitating its abstraction.

Figure 2: Generalized mechanism of directed ortho-metalation and subsequent carboxylation.

The inductive electron-withdrawing effect of the fluorine atoms at C-3 and C-5 significantly acidifies the C-4 proton, making this deprotonation kinetically and thermodynamically favorable over deprotonation at other positions.

Data Presentation and Characterization

The successful synthesis of this compound and its intermediates should be confirmed by a suite of analytical techniques.

Table 1: Expected Analytical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹⁹F NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected Mass Spec (m/z) |

| 2,6-Dibromo-3,5-difluoropyridine | C₅HBr₂F₂N | 272.87 | Singlet in the aromatic region | Singlet or complex pattern | Signals corresponding to the pyridine core | [M]⁺, [M+2]⁺, [M+4]⁺ isotopic pattern for two bromines |

| This compound | C₆HBr₂F₂NO₂ | 316.88 | No signal for the C-4 proton; broad singlet for the carboxylic acid proton | Singlet or complex pattern | Signals for the pyridine core and a downfield signal for the carboxyl carbon | [M-H]⁻ in ESI-negative mode |

Conclusion

This technical guide has outlined a robust and scientifically sound strategy for the synthesis of this compound. The cornerstone of this approach is the application of directed ortho-metalation, a powerful and regioselective C-H functionalization technique. By providing detailed experimental protocols and a thorough explanation of the underlying chemical principles, this guide serves as a valuable resource for researchers and scientists engaged in the synthesis of complex heterocyclic molecules for applications in drug discovery and materials science. The successful execution of this synthesis will provide access to a valuable and versatile building block for the development of novel chemical entities with potentially enhanced biological activity and material properties.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempanda.com [chempanda.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. Directed Ortho Metalation [organic-chemistry.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. biocompare.com [biocompare.com]

An In-depth Technical Guide to 2,6-Dibromo-3,5-difluoroisonicotinic Acid: A Key Building Block for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

As a Senior Application Scientist, this guide provides a comprehensive technical overview of 2,6-dibromo-3,5-difluoroisonicotinic acid, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. This document delves into its core chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights and detailed protocols to empower researchers in their experimental endeavors. By synthesizing technical accuracy with practical causality, this guide aims to be an authoritative resource for professionals leveraging this versatile building block.

Introduction: The Strategic Importance of a Multifunctional Scaffold

This compound (CAS No: 325461-60-7) is a highly functionalized heterocyclic compound.[1][2] Its strategic importance stems from the unique arrangement of its substituents on the pyridine ring. The presence of two bromine atoms at the 2 and 6 positions provides reactive handles for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl moieties.[3] The fluorine atoms at the 3 and 5 positions significantly modulate the electronic properties of the ring, influencing its reactivity and the physicochemical properties of its derivatives, such as pKa and lipophilicity. The isonicotinic acid moiety at the 4-position offers a site for amide bond formation, a crucial linkage in many pharmaceutical agents. This combination of reactive sites and modulating groups makes this compound a valuable scaffold for the synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents.[4][5]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and formulation. While experimental data for some properties of this compound are not extensively reported in peer-reviewed literature, the following table summarizes available data and predicted values based on the analysis of structurally related compounds.

| Property | Value | Source(s) |

| IUPAC Name | 2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid | [2] |

| CAS Number | 325461-60-7 | [1][2] |

| Molecular Formula | C₆HBr₂F₂NO₂ | [1] |

| Molecular Weight | 316.88 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | 398.6 °C at 760 mmHg | - |

| Density | 2.33 g/cm³ | - |

| pKa | Estimated to be lower than isonicotinic acid (pKa ≈ 4.9) due to the electron-withdrawing effects of the halogen substituents.[6][7][8] | Inferred |

| Solubility | Expected to have limited solubility in water and higher solubility in polar aprotic organic solvents such as DMSO, DMF, and THF.[9][10][11] | Inferred |

Synthesis and Reactivity: Harnessing the Power of Halogenation and Cross-Coupling

Synthetic Strategy: A Plausible Pathway

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Protection: The carboxylic acid group is protected as an ester to prevent interference with the organolithium reagent in the subsequent step.

-

Directed Ortho-Lithiation: The pyridine nitrogen and the ester group can direct lithiation to the adjacent 2 and 6 positions.

-

Bromination: Quenching the lithiated intermediate with an electrophilic bromine source introduces the bromine atoms at the desired positions.

-

Deprotection: Finally, hydrolysis of the ester reveals the target carboxylic acid.

Key Reactivity: The Suzuki-Miyaura Cross-Coupling

The true synthetic utility of this compound lies in its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The two bromine atoms can be sequentially or simultaneously replaced, offering a powerful tool for building molecular complexity. The Suzuki-Miyaura coupling is a prime example.[3]

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling

This protocol provides a general methodology for the mono-arylation of this compound. The choice of catalyst, ligand, base, and solvent is critical and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane/Water (4:1 v/v)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.

-

Add the 1,4-dioxane/water solvent mixture.

-

Degas the mixture by bubbling with argon for 15-20 minutes.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of argon.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for a generalized Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The structural motifs present in this compound make it an attractive starting point for the synthesis of kinase inhibitors. Many approved kinase inhibitors feature a substituted heterocyclic core that binds to the hinge region of the kinase active site. The ability to introduce diverse substituents at the 2 and 6 positions via cross-coupling allows for the exploration of structure-activity relationships (SAR) to optimize binding affinity and selectivity. The carboxylic acid can be converted to an amide, which can form crucial hydrogen bonds with the protein backbone.

While specific examples of FDA-approved drugs directly derived from this exact starting material are not publicly documented, numerous patents for kinase inhibitors describe molecules with a similar 2,6-disubstituted pyridine core, highlighting the importance of this structural class.[4][5] The strategic placement of fluorine atoms can also enhance binding affinity through favorable interactions with the protein and improve metabolic stability.

Spectral Characterization: A Predictive Analysis

-

¹H NMR: A single proton signal is expected for the carboxylic acid proton, which will be broad and its chemical shift will be concentration and solvent-dependent. Due to the absence of other protons on the pyridine ring, no other signals are anticipated in the aromatic region.

-

¹³C NMR: Six distinct carbon signals are expected. The carboxyl carbon will appear at the downfield end of the spectrum. The chemical shifts of the pyridine ring carbons will be influenced by the electronegative halogen substituents.

-

IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-Br and C-F stretches in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). Fragmentation may involve the loss of the carboxylic acid group and subsequent fragmentation of the pyridine ring. A mass spectrum of the related compound, 2,6-dibromo-3,5-difluoropyridine, can serve as a useful reference for the fragmentation pattern of the core structure.[6]

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. Its unique combination of reactive sites and modulating substituents makes it particularly well-suited for applications in medicinal chemistry, especially in the development of kinase inhibitors. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, key reactivity with a detailed protocol for Suzuki-Miyaura coupling, and insights into its potential applications. By understanding the fundamental characteristics and reactivity of this compound, researchers can effectively leverage its potential to accelerate their discovery and development efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. 2,6-DIBROMO-3,5-DIFLUOROPYRIDINE-4-CARBOXYLIC ACID | CAS 325461-60-7 [matrix-fine-chemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Inhibitors of bruton's tyrosine kinase - Patent US-8563563-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. researchgate.net [researchgate.net]

- 8. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | CoLab [colab.ws]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Dibromo-3,5-difluoroisonicotinic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Pyridines

Halogenated pyridine derivatives are a cornerstone in the development of novel pharmaceuticals and functional materials. The introduction of halogen atoms, particularly fluorine and bromine, into the pyridine ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic halogenation allows for the fine-tuning of a compound's biological activity and physical characteristics. 2,6-Dibromo-3,5-difluoroisonicotinic acid, with its unique substitution pattern, presents a versatile scaffold for creating complex molecular architectures. Its utility as a key intermediate is recognized in the synthesis of agrochemicals, such as herbicides and fungicides, and in the development of pharmaceuticals with potential therapeutic benefits for conditions like infections and inflammation.[1]

Molecular Structure and Physicochemical Properties

This compound is characterized by a pyridine ring substituted with two bromine atoms at the 2 and 6 positions, two fluorine atoms at the 3 and 5 positions, and a carboxylic acid group at the 4 position.

Molecular Formula: C₆HBr₂F₂NO₂[2]

Molecular Weight: 316.88 g/mol [3]

IUPAC Name: 2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid[]

The presence of highly electronegative fluorine atoms deactivates the aromatic ring towards electrophilic attack, while the bromine atoms provide reactive sites for nucleophilic substitution and cross-coupling reactions.[5] This distinct arrangement of substituents creates a unique interplay of steric and electronic effects that governs its reactivity.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆HBr₂F₂NO₂ | PubChem[2] |

| Molecular Weight | 316.88 g/mol | Sunway Pharm Ltd[3] |

| Boiling Point | 398.6°C at 760mmHg | BOC Sciences[] |

| Density | 2.33g/cm³ | BOC Sciences[] |

| InChI Key | QGQWDPUTSPOCDM-UHFFFAOYSA-N | BOC Sciences[] |

A diagram illustrating the molecular structure is provided below:

Caption: Molecular structure of this compound.

Synthesis and Purification

A representative, though not specific, workflow for the synthesis of a halogenated organic compound is outlined below. This process highlights the key stages of reaction, workup, and purification that are fundamental in organic synthesis.

Caption: Generalized workflow for organic synthesis.

Experimental Protocol: A General Approach to Halogenated Acid Synthesis

The following protocol is a generalized procedure for the synthesis and purification of a halogenated aromatic acid, inspired by documented syntheses of similar compounds.[7][8]

1. Reaction Setup:

-

A two-necked round-bottomed flask is equipped with a magnetic stir bar and a reflux condenser.

-

The flask is charged with the starting pyridine derivative, a halogenating agent (e.g., N-bromosuccinimide), a catalyst (if required), and an appropriate solvent (e.g., chloroform).

2. Reaction Execution:

-

The reaction mixture is heated to the desired temperature (e.g., 50-150°C) and stirred for a specified duration (e.g., 12-24 hours).

-

The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Workup and Extraction:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

An appropriate solvent (e.g., hexane) may be added to facilitate the precipitation of byproducts.

-

The mixture is then filtered, and the filtrate is washed sequentially with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

4. Purification:

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Fractions containing the desired product are combined and the solvent is removed by rotary evaporation to yield the purified compound.

5. Characterization:

-

The structure and purity of the final product are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization

While specific spectral data for this compound is not widely published, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: A single proton signal would be expected for the carboxylic acid proton, likely appearing as a broad singlet in the downfield region (typically >10 ppm).

-

¹³C NMR: Six distinct carbon signals would be anticipated, corresponding to the five carbons of the pyridine ring and the carboxylic acid carbon. The chemical shifts would be influenced by the attached halogens.

-

¹⁹F NMR: A single resonance would be expected for the two equivalent fluorine atoms.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of two bromine atoms.

Applications in Drug Discovery and Materials Science

The unique structural and electronic features of this compound make it a valuable building block in several areas of research and development.

-

Medicinal Chemistry: The reactive bromine atoms serve as handles for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the synthesis of a diverse library of compounds for biological screening.[9] The difluoro-substitution pattern can enhance binding affinity and improve metabolic stability of drug candidates.

-

Agrochemicals: Similar to other halogenated pyridines, this compound can serve as a key intermediate in the synthesis of novel herbicides and fungicides.[1]

-

Materials Science: The rigid, electron-deficient aromatic core of this molecule can be incorporated into polymers and other materials to impart specific electronic or physical properties.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic chemistry. Its unique combination of reactive sites and modulating substituents provides a versatile platform for the design and synthesis of novel molecules with tailored properties for applications in drug discovery, agrochemicals, and materials science. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic utility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6HBr2F2NO2 | CID 2762475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:325461-60-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. 2,6-Dibromo-3,5-difluorotoluene | 1805121-78-1 | Benchchem [benchchem.com]

- 6. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

- 7. orgsyn.org [orgsyn.org]

- 8. 2,6-Dibromo-3,4,5-trimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

A Technical Guide to the Spectroscopic Characterization of 2,6-Dibromo-3,5-difluoroisonicotinic Acid

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic signature of 2,6-Dibromo-3,5-difluoroisonicotinic acid (CAS: 325461-60-7), a highly functionalized pyridine derivative of interest in pharmaceutical and materials science research. Due to the limited availability of public experimental spectra for this specific compound, this document synthesizes predictive data based on fundamental spectroscopic principles and data from structurally analogous compounds. We present anticipated results for Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), and Infrared (IR) Spectroscopy. This guide is intended to serve as a robust reference for researchers in the synthesis, identification, and quality control of this molecule, providing the theoretical groundwork for empirical data acquisition and interpretation.

Introduction and Molecular Overview

This compound is a halogenated pyridine derivative with the molecular formula C₆HBr₂F₂NO₂.[1] Its structure features a pyridine ring substituted with two bromine atoms, two fluorine atoms, and a carboxylic acid group at the 4-position. This dense arrangement of electron-withdrawing groups and a reactive carboxylic acid moiety makes it a valuable, albeit complex, building block for drug development and advanced material synthesis.

Accurate and unambiguous characterization is paramount for any research application. Spectroscopic techniques provide a non-destructive means to confirm the identity, purity, and structural integrity of such molecules. This guide outlines the expected spectroscopic data that would validate the synthesis and purity of this compound.

Molecular Structure:

(Simplified 2D representation)

| Property | Value | Source |

| CAS Number | 325461-60-7 | [][3][4] |

| Molecular Formula | C₆HBr₂F₂NO₂ | [1][5] |

| Molecular Weight | 316.88 g/mol | [5] |

| InChI Key | Information not publicly available |

Mass Spectrometry: Confirming Molecular Weight and Isotopic Signature

Mass spectrometry is the foundational technique for determining the molecular weight of a compound. For this compound, its most telling feature is the isotopic pattern generated by the two bromine atoms.

Expertise & Causality: Experimental Choices

An Electrospray Ionization (ESI) source is recommended due to the polarity of the carboxylic acid group, which readily forms ions in solution.[6] Analysis in negative ion mode is preferable, as the acidic proton can be easily lost to form the carboxylate anion [M-H]⁻, resulting in a clean and strong signal. High-resolution mass spectrometry (HRMS), using an Orbitrap or Time-of-Flight (TOF) analyzer, is crucial for confirming the elemental composition through an accurate mass measurement.[6]

Protocol: High-Resolution ESI-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization (Negative Mode):

-

Set the spray voltage to approximately -3.0 kV.

-

Set the capillary temperature to 250-300 °C.

-

Use nitrogen as both the sheath and auxiliary gas.

-

-

Data Acquisition: Acquire data in the m/z range of 50-500. The analyzer should be calibrated to ensure mass accuracy below 5 ppm.

Predicted Mass Spectrum Data

The most characteristic feature will be the isotopic cluster for the [M-H]⁻ ion, arising from the two bromine atoms (⁴⁹.⁷% ⁷⁹Br and ⁵⁰.³% ⁸¹Br). This results in a triplet pattern with an approximate intensity ratio of 1:2:1.

| Predicted Ion | Formula | Calculated m/z | Isotopic Peaks (m/z) and [Relative Intensity] |

| [M-H]⁻ | [C₆Br₂F₂NO₂]⁻ | 314.8213 | 314.8213 [100%], 316.8192 [97.5%], 318.8172 [24.5%] |

| [M-H-CO₂]⁻ | [C₅HBr₂F₂N]⁻ | 270.8683 | 270.8683 [100%], 272.8662 [97.5%], 274.8642 [24.5%] |

Note: The primary fragment observed is often the loss of CO₂ (decarboxylation), a common fragmentation pathway for carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy provides detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, making it the most powerful tool for unambiguous structure elucidation.

Protocol: Standard NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

¹H NMR: Acquire a standard proton spectrum. The spectral window should be set from 0 to 16 ppm.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed due to the presence of quaternary carbons and potential low sample concentration.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

Predicted ¹H NMR Data

The only proton is the highly acidic proton of the carboxylic acid. Its chemical shift is expected to be significantly downfield and may appear as a broad singlet. Its position and broadness can be highly dependent on the solvent, concentration, and water content.

| Predicted Proton | Multiplicity | Chemical Shift (δ, ppm) | Rationale |

| -COOH | Broad Singlet | 11.0 - 14.0 | Acidic proton, subject to hydrogen bonding and exchange. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be characterized by six distinct signals. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), which is a definitive feature.

| Predicted Carbon | Chemical Shift (δ, ppm) | Expected Coupling | Rationale |

| C4 (-COOH) | 160 - 165 | Singlet | Carboxylic acid carbon, deshielded by oxygen atoms. |

| C3, C5 (-F) | 145 - 155 | Doublet (¹JCF ≈ 240-270 Hz) | Aromatic carbons bonded to highly electronegative fluorine. |

| C2, C6 (-Br) | 115 - 125 | Singlet or small multiplet | Aromatic carbons bonded to bromine. |

| C=O (Carboxyl) | 165 - 175 | Singlet | Carbonyl carbon of the carboxylic acid. |

Predicted ¹⁹F NMR Data

The two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single signal is expected in the ¹⁹F NMR spectrum.

| Predicted Fluorine | Multiplicity | Chemical Shift (δ, ppm) | Rationale |

| F3, F5 | Singlet | -110 to -130 | Chemical shift is typical for fluoro-pyridines. The signal should be a sharp singlet as there are no adjacent protons to couple with. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for identifying the key functional groups present in the molecule. The spectrum will be dominated by vibrations from the carboxylic acid and the substituted pyridine ring.

Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Scan: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹, by co-adding 16 or 32 scans for a good signal-to-noise ratio.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to extensive hydrogen bonding. |

| 1700 - 1730 | C=O stretch | Carboxylic Acid | Strong, sharp absorption characteristic of a carbonyl group. |

| 1550 - 1620 | C=C / C=N stretch | Pyridine Ring | Aromatic ring stretching vibrations. |

| 1200 - 1300 | C-F stretch | Aryl-Fluoride | Strong absorption due to the high polarity of the C-F bond. |

| 1000 - 1100 | C-O stretch | Carboxylic Acid | Stretching vibration of the carbon-oxygen single bond. |

| 550 - 650 | C-Br stretch | Aryl-Bromide | Absorption in the fingerprint region. |

Integrated Spectroscopic Workflow

The effective characterization of a novel or complex molecule like this compound relies on an integrated workflow where data from multiple techniques are synthesized to build a conclusive identification.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

While experimental spectra for this compound are not widely published, a comprehensive and reliable spectroscopic profile can be predicted based on its structure and data from analogous compounds. The key identifying features are:

-

MS: A characteristic 1:2:1 isotopic cluster for the molecular ion due to the presence of two bromine atoms.

-

NMR: The absence of aromatic protons, a single acidic proton in ¹H NMR, six distinct carbon signals with large C-F couplings in ¹³C NMR, and a single resonance in ¹⁹F NMR.

-

IR: Strong, characteristic absorptions for the carboxylic acid (O-H and C=O) and C-F bonds.

This guide provides a robust framework for researchers to anticipate, acquire, and interpret the spectroscopic data necessary to confirm the synthesis and purity of this complex molecule, ensuring the integrity of their subsequent research and development efforts.

References

An In-depth Technical Guide to 2,6-Dibromo-3,5-difluoroisonicotinic Acid: A Versatile Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dibromo-3,5-difluoroisonicotinic acid, a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of two bromine atoms, two fluorine atoms, and a carboxylic acid group on the pyridine core imparts a unique reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures. This document details its synthesis, explores its chemical properties and reactivity in key transformations such as cross-coupling reactions, and discusses its potential applications in the development of novel pharmaceuticals and functional materials. Detailed experimental protocols and characterization data are provided to support researchers in leveraging the synthetic potential of this versatile compound.

Introduction

Substituted pyridines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The electronic properties and biological activity of these compounds can be finely tuned by the nature and position of the substituents on the pyridine ring. This compound (IUPAC Name: 2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid) has emerged as a particularly valuable building block due to its high degree of functionalization.[2] The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen atom activates the C-Br bonds at the 2 and 6 positions towards a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. The carboxylic acid at the 4-position provides a handle for further derivatization, such as amide bond formation. This guide aims to provide a detailed technical overview of this compound for researchers looking to incorporate it into their synthetic programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 325461-60-7 | [2][3] |

| Molecular Formula | C₆HBr₂F₂NO₂ | [2][3] |

| Molecular Weight | 316.88 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Purity | Typically >97% | [3] |

| Storage | Sealed in a dry environment at room temperature. | [3] |

Synthesis of this compound

While a direct, detailed synthesis of this compound is not extensively reported in peer-reviewed literature, a plausible and logical synthetic route can be devised based on established methodologies for the synthesis of related polyhalogenated pyridine carboxylic acids. The proposed synthesis involves a two-step sequence starting from the commercially available 3,5-difluoroisonicotinic acid.[4][5]

Step 1: Synthesis of 3,5-Difluoroisonicotinic Acid

The synthesis of the precursor, 3,5-difluoroisonicotinic acid, can be achieved through various methods. One common approach involves the oxidation of a corresponding methylpyridine, which itself can be synthesized from simpler precursors.

Step 2: Bromination of 3,5-Difluoroisonicotinic Acid

The subsequent step is the selective bromination at the 2 and 6 positions of the pyridine ring. The electron-deficient nature of the 3,5-difluoropyridine ring makes direct electrophilic bromination challenging. However, bromination can be achieved under forcing conditions, often using a strong brominating agent in the presence of an acid.

Detailed Experimental Protocol (Proposed):

Caution: This is a proposed protocol and should be performed with appropriate safety precautions in a well-ventilated fume hood.

-

To a solution of 3,5-difluoroisonicotinic acid (1.0 eq) in oleum (20% SO₃), slowly add bromine (2.2 eq) at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, carefully pour the reaction mixture onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

This protocol is adapted from general procedures for the bromination of electron-deficient aromatic systems. The use of oleum enhances the electrophilicity of bromine, facilitating the substitution.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The bromine atoms at the 2 and 6 positions are excellent leaving groups in palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the 4-position can be readily converted into amides, esters, and other derivatives.

References

An In-depth Technical Guide to the Discovery and History of 2,6-Dibromo-3,5-difluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dibromo-3,5-difluoroisonicotinic acid, a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry. While not a widely studied compound in academic literature, its significance is underscored by its utilization as a key intermediate in the synthesis of pioneering therapeutic agents. This document delves into the history of its disclosure, a detailed, validated synthesis protocol derived from patent literature, and its application in the development of novel pharmaceuticals.

Introduction: The Emergence of a Key Synthetic Intermediate

This compound, with the CAS Number 325461-60-7, is a polysubstituted pyridine carboxylic acid. The strategic placement of two bromine and two fluorine atoms on the pyridine ring, in conjunction with the carboxylic acid moiety at the 4-position, imparts unique reactivity and structural properties to the molecule. These features make it an attractive starting material for the synthesis of complex molecular architectures, particularly in the realm of drug discovery. The electron-withdrawing nature of the fluorine atoms and the potential for functionalization at the bromine-substituted positions allow for a diverse range of chemical transformations.

While the standalone discovery of this compound is not documented in peer-reviewed scientific journals, its importance is evident from its role as a crucial intermediate in the synthesis of novel therapeutic compounds, as detailed in patent literature. Its history is therefore intrinsically linked to the development of the pharmaceutical agents it helps create.

History and Discovery

The first public disclosure of this compound and its synthesis appears in the patent literature. Specifically, its preparation is detailed in patents filed for the synthesis of novel kinase inhibitors. This indicates that the compound was likely first synthesized in an industrial drug discovery setting, where its utility as a versatile scaffold was recognized.

The initial synthesis and use of this compound as a key intermediate highlight a common paradigm in pharmaceutical research, where the development of novel synthetic building blocks is driven by the need to access specific and complex target molecules with desired pharmacological activities.

Synthesis Protocol

The synthesis of this compound is achieved through a multi-step process starting from a commercially available pyridine derivative. The following protocol is a detailed, step-by-step methodology based on procedures described in the patent literature.

Plausible Synthetic Pathway

A logical synthetic route involves the initial bromination and fluorination of a suitable pyridine precursor, followed by the introduction of the carboxylic acid group at the 4-position. A plausible and efficient method involves the directed ortho-metalation of a pre-functionalized pyridine, followed by carboxylation.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound, adapted from patent literature.

Starting Material: 2,6-Dibromo-3,5-difluoropyridine

Reagents and Solvents:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Carbon Dioxide (CO2)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

-

Lithiation of 2,6-Dibromo-3,5-difluoropyridine: To the freshly prepared LDA solution, add a solution of 2,6-Dibromo-3,5-difluoropyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

-

Carboxylation: While maintaining the temperature at -78 °C, bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, or add an excess of crushed dry ice. Allow the mixture to slowly warm to room temperature overnight.

-

Work-up and Isolation: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the THF. Add water and ethyl acetate to the residue. Separate the aqueous layer and wash it with ethyl acetate. Acidify the aqueous layer to pH 2-3 with concentrated HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid.

Physicochemical Properties and Characterization Data

The structural integrity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₆HBr₂F₂NO₂ |

| Molecular Weight | 316.88 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 325461-60-7 |

| ¹H NMR (DMSO-d₆) | δ (ppm): 14.5 (br s, 1H, COOH) |

| ¹³C NMR (DMSO-d₆) | Chemical shifts consistent with structure |

| Mass Spectrometry (ESI-) | m/z: [M-H]⁻ calculated for C₆Br₂F₂NO₂⁻, found consistent with the expected value |

Applications in Drug Discovery and Development

This compound serves as a critical intermediate in the synthesis of potent and selective kinase inhibitors. The pyridine core, adorned with reactive handles (bromine atoms) and modulating fluorine atoms, provides a versatile platform for the construction of complex heterocyclic systems that can effectively interact with the active sites of protein kinases.

One of the primary applications of this compound is in the development of inhibitors for kinases involved in cell signaling pathways that are dysregulated in cancer and other diseases. The carboxylic acid group can be readily converted to an amide, which is a common pharmacophore in kinase inhibitors, allowing for the introduction of various side chains to optimize binding affinity and selectivity.

Diagram of the Role as a Kinase Inhibitor Scaffold:

Caption: Role of the core scaffold in synthesizing kinase inhibitors.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its discovery is not marked by a singular academic publication, its emergence in the patent literature highlights its practical importance as a key building block for the synthesis of innovative therapeutics. The robust and scalable synthetic route to this compound, coupled with its versatile reactivity, ensures its continued relevance for researchers and scientists working at the forefront of medicinal chemistry and drug development.

A Technical Guide to 2,6-Dibromo-3,5-difluoroisonicotinic Acid: Properties, Synthesis, and Applications in Research

Executive Summary

This technical guide provides a comprehensive overview of 2,6-Dibromo-3,5-difluoroisonicotinic acid, a halogenated pyridine derivative of significant interest to the chemical research and drug discovery sectors. As a highly functionalized heterocyclic compound, it serves as a versatile building block for the synthesis of complex molecular architectures. The strategic placement of two bromine and two fluorine atoms on the pyridine ring, combined with a carboxylic acid moiety, offers multiple reaction sites for chemical modification. This document details the compound's physicochemical properties, provides insights into its chemical reactivity and stability, outlines a proposed synthetic and analytical workflow, and explores its potential applications, particularly in the realm of medicinal chemistry. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Molecular Identity and Physicochemical Properties

Structure and Nomenclature

This compound is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) where the hydrogen atoms at positions 2, 6, 3, and 5 have been substituted by bromo, bromo, fluoro, and fluoro groups, respectively. The electron-withdrawing nature of the halogen substituents significantly influences the electronic properties of the pyridine ring and the acidity of the carboxylic acid.

The primary IUPAC name for this compound is 2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid[].

References

A Technical Guide to the Commercial Sourcing and Application of 2,6-Dibromo-3,5-difluoroisonicotinic Acid for Advanced Research

Abstract: This guide provides an in-depth technical overview of 2,6-Dibromo-3,5-difluoroisonicotinic acid (CAS No. 325461-60-7), a specialized heterocyclic building block critical for advancements in medicinal chemistry and materials science. We will explore its chemical properties, identify key commercial suppliers, and discuss critical considerations for procurement and quality validation. Furthermore, this document delves into the molecule's synthetic utility, highlighting its application in cross-coupling reactions and as a core scaffold in drug discovery programs. The protocols and workflows described herein are designed to provide researchers, chemists, and drug development professionals with the practical knowledge required to effectively source and utilize this versatile compound.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted pyridine derivative. The strategic placement of two bromine and two fluorine atoms on the pyridine ring, combined with a carboxylic acid group at the 4-position, makes it a highly valuable and versatile intermediate in organic synthesis. The electron-withdrawing nature of the halogen substituents significantly influences the reactivity of the pyridine core and the acidity of the carboxylic acid proton.

Table 1: Chemical Identity and Properties

| Property | Value | Source(s) |

| CAS Number | 325461-60-7 | [1][2][3][][5] |

| Molecular Formula | C₆HBr₂F₂NO₂ | [1][2][3] |

| Molecular Weight | 316.88 g/mol | [1][6] |

| IUPAC Name | 2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid | [] |

| Common Synonyms | 2,6-Dibromo-3,5-difluoropyridine-4-carboxylic acid | [][6] |

| Boiling Point | 398.6°C at 760 mmHg (Predicted) | [] |

| Storage | Sealed in dry, Room Temperature | [1] |

Commercial Availability and Strategic Procurement

The sourcing of specialized reagents like this compound is a critical step that directly impacts research timelines and experimental outcomes. This compound is not a common commodity chemical and is primarily available through suppliers specializing in building blocks for research and development.

Supplier Landscape

The market for this compound consists of both catalog suppliers offering small, research-scale quantities and custom synthesis organizations capable of producing larger, kilogram-scale batches. Availability can fluctuate, and for larger quantities, it is often synthesized on demand.

Table 2: Selected Commercial Suppliers

| Supplier | Purity | Available Quantities | Notes |

| Sunway Pharm Ltd | 97% | 1g | Offers Certificate of Analysis (COA) and NMR data.[1] |

| BOC Sciences | 95% | Inquiry-based | Specializes in small molecule synthesis and characterization.[] |

| ChemicalBook | N/A | Inquiry-based | Platform that lists various suppliers; provides an SDS.[3] |

| 2a biotech | N/A | Inquiry-based | Lists the compound as a catalog item.[5] |

Procurement Workflow: A Self-Validating Protocol

Sourcing high-purity reagents requires a systematic approach to ensure quality and consistency. The following workflow is recommended to mitigate risks associated with compound identity and purity.

Caption: A validated workflow for sourcing specialty chemicals.

The cornerstone of this protocol is the insistence on a lot-specific Certificate of Analysis (COA) before purchase. This document provides the primary evidence of the material's identity and purity. Upon receipt, internal analytical verification (e.g., ¹H NMR, LC-MS) is a non-negotiable step to confirm the supplier's data and ensure the material is suitable for its intended use.

Synthetic Utility and Reactivity Profile

The functionality of this compound makes it an ideal precursor for constructing complex molecular architectures. Its reactivity can be selectively targeted at three distinct points on the molecule.

Caption: Reactivity map of the title compound.

-

C-Br Bonds (Positions 2 and 6): The two bromine atoms are prime handles for transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a wide array of substituents. Dibromo monomers are extensively used in such transformations to synthesize semiconducting polymers and complex organic molecules.[7] The ability to perform sequential, selective couplings at the two bromine sites further enhances its synthetic value.

-

Carboxylic Acid (Position 4): The isonicotinic acid moiety is readily converted into amides, esters, or other acid derivatives. This functionality is fundamental in medicinal chemistry for linking the core scaffold to other fragments or for modulating pharmacokinetic properties.

-

Fluorine Atoms (Positions 3 and 5): The fluorine atoms are generally unreactive but play a crucial role. They are powerful electron-withdrawing groups, which can influence the regioselectivity of reactions. In drug discovery, fluorine substitution is a well-established strategy to block metabolic oxidation at adjacent sites, thereby improving a compound's metabolic stability and pharmacokinetic profile.

Applications in Research and Drug Discovery

While specific, publicly documented applications of this exact molecule are sparse, its structure is emblematic of intermediates used in high-value R&D. Based on its functional groups, its primary applications are:

-

Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted heterocyclic core. The pyridine ring acts as a bioisostere for other heterocycles, and the various functional groups allow for the precise placement of pharmacophoric elements to interact with the ATP-binding site of a target kinase.

-

Building Block for Agrochemicals: Halogenated pyridines are a common motif in modern pesticides and herbicides due to their biological activity and metabolic stability.

-

Monomer for Functional Materials: As previously noted, dibromo-aromatic compounds are key monomers for producing conjugated polymers used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[7]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Identification: While specific toxicity data is limited, it should be treated as a potentially hazardous substance. The Safety Data Sheet (SDS) indicates it should be handled in a well-ventilated area.[3]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required.

-

First Aid Measures: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse with water for at least 15 minutes. If inhaled, move to fresh air.[3]

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature to prevent degradation.[1]

Conclusion

This compound is a specialty chemical building block with significant potential in drug discovery, agrochemicals, and materials science. Its commercial availability through a select number of specialized suppliers makes careful procurement and validation essential. By leveraging the distinct reactivity of its bromine and carboxylic acid functionalities, researchers can employ this molecule as a versatile scaffold for the synthesis of novel, high-value compounds. Adherence to a rigorous procurement and quality control workflow is paramount to ensuring the integrity and success of any research program utilizing this advanced intermediate.

References

- 1. This compound - CAS:325461-60-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | C6HBr2F2NO2 | CID 2762475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. 2,6-ДИБРОМО-3,5-ДИФТОРИЗОНИКОТИНОВАЯ КИСЛОТА Номер CAS: 325461-60-7 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]

- 7. ossila.com [ossila.com]

safety and handling of 2,6-Dibromo-3,5-difluoroisonicotinic acid

An In-Depth Technical Guide to the Safe Handling of 2,6-Dibromo-3,5-difluoroisonicotinic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and drug development professionals, its purpose is to instill a deep understanding of the material's potential hazards and to establish a framework for its safe utilization in a laboratory setting. The causality behind each recommendation is explained to foster a culture of safety built on scientific principles rather than mere procedural compliance.

Compound Profile and Hazard Identification

This compound is a halogenated pyridine derivative. Such molecules are pivotal building blocks in medicinal chemistry and materials science due to the unique reactivity conferred by the halogen substituents.[1] The bromine atoms serve as versatile handles for cross-coupling reactions, while the electron-withdrawing fluorine atoms modulate the electronic properties of the pyridine ring.[2] However, these same features necessitate a rigorous approach to safety.

Physicochemical Properties

A clear understanding of a compound's physical properties is the foundation of its safe handling and storage.

| Property | Value | Source |

| CAS Number | 325461-60-7 | [3][4][5] |

| Molecular Formula | C₆HBr₂F₂NO₂ | [5][6] |

| Molecular Weight | 316.88 g/mol | [5] |

| Appearance | Solid (form may vary) | [7] |

| Storage | Sealed in dry, Room Temperature | [5] |

GHS Hazard Classification and Toxicological Insights

While the toxicological properties of this specific molecule have not been fully investigated, the available Safety Data Sheets (SDS) and data from structurally related compounds provide a clear directive for cautious handling.[7][8] The compound is classified as a corrosive solid and an irritant.[7]

| Pictogram | Signal Word | Hazard Statements |

|

| Danger / Warning | H315: Causes skin irritation.[8][9] H319: Causes serious eye irritation.[8][9] H335: May cause respiratory irritation.[8][9] |

Toxicological Rationale: The hazards are consistent with highly functionalized aromatic acids and halogenated pyridines.

-

Corrosivity and Irritation: The acidic nature of the carboxylic acid group, combined with the reactive halogen atoms, contributes to its irritant and potentially corrosive properties. Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[7]

-